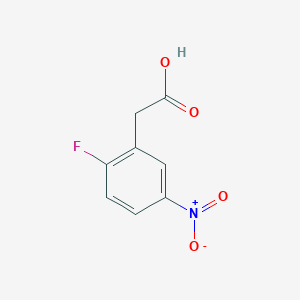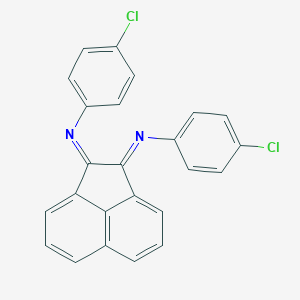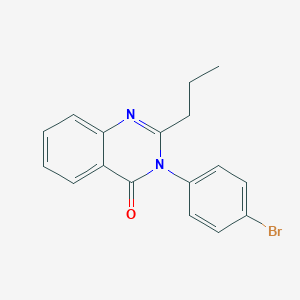
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that contains a quinoline ring and an enone moiety, which makes it a versatile molecule for chemical synthesis and biological studies.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one involves the formation of a complex with metal ions, which leads to fluorescence emission. The enone moiety of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one is responsible for the fluorescence emission, while the quinoline ring serves as a metal ion binding site. The binding of metal ions to 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one changes the electronic structure of the molecule, leading to a shift in the absorption and emission spectra. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied for its antioxidant activity, which can help prevent oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity and high biocompatibility, and its potential applications in various fields, such as drug delivery and imaging. The limitations of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential instability under certain conditions, such as high temperature and pH.
Zukünftige Richtungen
Future research on 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can focus on the development of new synthesis methods that can improve the yield and purity of the compound. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of nanomaterials with unique properties. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of environmental science, where it can be used as a fluorescent probe for the detection of metal ions in water and soil samples. The potential applications of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in the field of biomedicine, such as drug delivery and imaging, can also be explored further.
Synthesemethoden
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can be achieved through several methods, including the condensation of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline in the presence of triethylamine and acetic anhydride. The yield of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one using these methods ranges from 50% to 80%. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be synthesized through a one-pot method using 2-methyl-3-oxopentanoic acid, 2-amino-3,4-dihydroquinoline, and acetic anhydride in the presence of p-toluenesulfonic acid, with a yield of 85%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been used as a building block for the synthesis of organic materials, such as polymers and dendrimers, for drug delivery and imaging applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
10579-60-9 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,1,5,7,9H2,2H3 |
InChI-Schlüssel |
ALVNQTDMQBKHJO-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
Kanonische SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





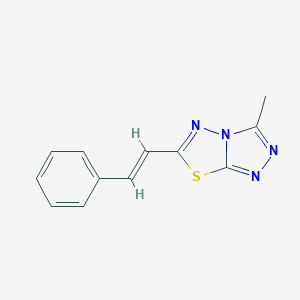
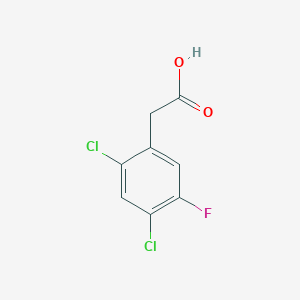
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
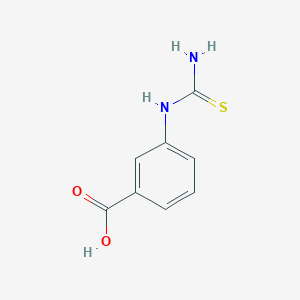


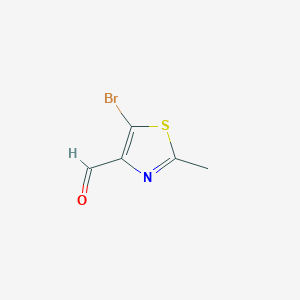

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
